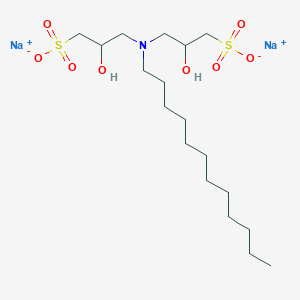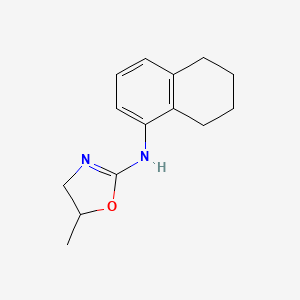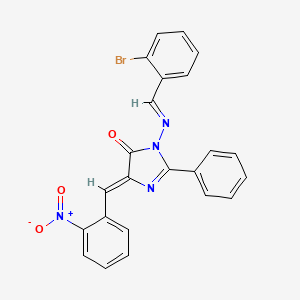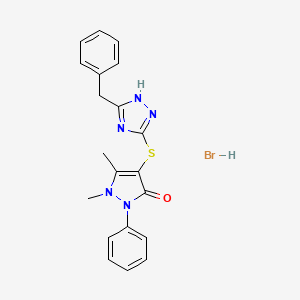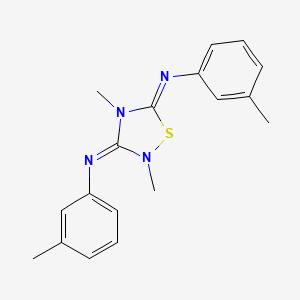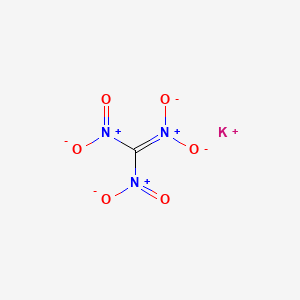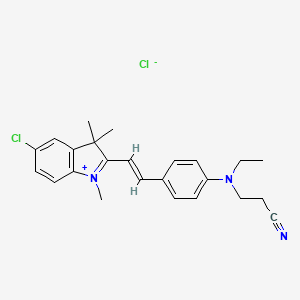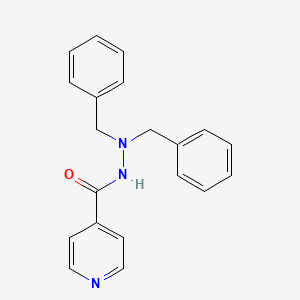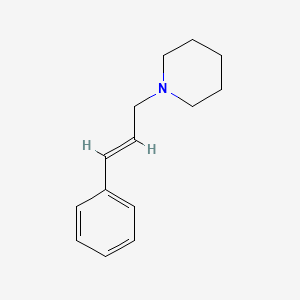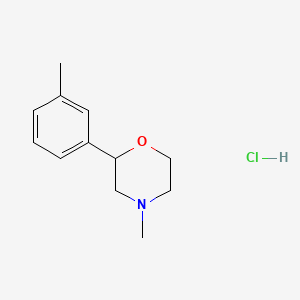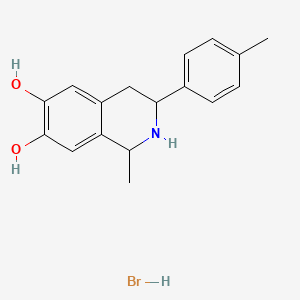
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, a methyl group at the 1 position, and a 4-tolyl group at the 3 position of the tetrahydroisoquinoline skeleton. The hydrobromide salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methylation: The methyl group at the 1 position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Tolyl Group Introduction: The 4-tolyl group can be introduced through Friedel-Crafts alkylation using toluene and an appropriate catalyst such as aluminum chloride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium dichromate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6,7-Dihydroxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-methyl-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-methyl-3-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of the 4-tolyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability compared to other similar compounds.
特性
CAS番号 |
87203-97-2 |
|---|---|
分子式 |
C17H20BrNO2 |
分子量 |
350.2 g/mol |
IUPAC名 |
1-methyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C17H19NO2.BrH/c1-10-3-5-12(6-4-10)15-7-13-8-16(19)17(20)9-14(13)11(2)18-15;/h3-6,8-9,11,15,18-20H,7H2,1-2H3;1H |
InChIキー |
MRTOMQUMFCVXQP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C=C2CC(N1)C3=CC=C(C=C3)C)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



